![molecular formula C13H12FNO2S B2370944 N-benzyl-2-fluorobenzenesulfonamide CAS No. 568566-59-6](/img/structure/B2370944.png)
N-benzyl-2-fluorobenzenesulfonamide
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Description
“N-benzyl-2-fluorobenzenesulfonamide” is a chemical compound with the molecular formula C13H12FNO2S . It is a derivative of sulfonamide.
Molecular Structure Analysis
The molecular weight of “N-benzyl-2-fluorobenzenesulfonamide” is 265.3 . The exact structure can be determined using techniques like X-ray crystallography, NMR spectroscopy, etc., which are not mentioned in the search results.Chemical Reactions Analysis
While specific reactions involving “N-benzyl-2-fluorobenzenesulfonamide” are not mentioned in the search results, N-Fluorobenzenesulfonimide (NFSi) is known to be a useful reagent for the direct fluorination and amination of (hetero)aromatic C–H bonds .Physical And Chemical Properties Analysis
“N-benzyl-2-fluorobenzenesulfonamide” is likely a solid at room temperature, similar to related compounds . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not mentioned in the search results.Scientific Research Applications
Direct Fluorination of (Hetero)aromatic C–H Bonds
N-benzyl-2-fluorobenzene-1-sulfonamide is a useful and versatile reagent for the direct fluorination of (hetero)aromatic C–H bonds . This process is important in the synthesis of fluoro-organic compounds, which are prominent in various areas of the chemical sciences, particularly in agricultural, pharmaceutical, and materials chemistry .
Amination of (Hetero)aromatic C–H Bonds
This compound is also used for the direct amination of (hetero)aromatic C–H bonds . This process is a novel and fast-growing research topic that has seen many advances in recent years .
Synthesis of Fluoroarenes
Fluoroarenes are one of the most important structural motifs in medicinal chemistry. They display a broad spectrum of biological and pharmacological activities, including anticancer, antibacterial, antidepressant, anticonvulsant, antipsychotic, and antiemetic activities . N-benzyl-2-fluorobenzene-1-sulfonamide plays a crucial role in their preparation .
Electrophilic Fluorination
N-benzyl-2-fluorobenzene-1-sulfonamide is a commonly used electrophilic fluorinating agent in organic synthesis . It is used to introduce fluorine into neutral organic molecules .
Fluorination of Nucleophilic Substrates
This compound is also used to fluorinate nucleophilic substrates such as reactive organometallic species and malonate anions .
Synthesis of Dibenzenesulfonamides
N-benzyl-2-fluorobenzene-1-sulfonamide is used in the direct conversion of alcohols to dibenzenesulfonamides with triphenylphosphine .
properties
IUPAC Name |
N-benzyl-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FNO2S/c14-12-8-4-5-9-13(12)18(16,17)15-10-11-6-2-1-3-7-11/h1-9,15H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
METRFHNTRLMKIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)C2=CC=CC=C2F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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